2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene
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Overview
Description
2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene is an organic compound that belongs to the class of anthracenes Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This specific compound is characterized by the presence of four propan-2-yloxy groups attached to the anthracene core at positions 2, 6, 9, and 10
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the core structure.
Bromination: Anthracene is brominated at positions 2, 6, 9, and 10 to form 2,6,9,10-tetrabromoanthracene.
Substitution Reaction: The tetrabromoanthracene undergoes a nucleophilic substitution reaction with propan-2-ol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted anthracenes depending on the nucleophile used.
Scientific Research Applications
2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene involves its interaction with molecular targets such as enzymes or receptors. The compound’s polycyclic aromatic structure allows it to intercalate into DNA or interact with proteins, potentially affecting their function. The propan-2-yloxy groups may enhance its solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,6,9,10-Tetrakis(phenylethynyl)anthracene: Similar structure but with phenylethynyl groups instead of propan-2-yloxy groups.
2,6,9,10-Tetrakis(methoxy)anthracene: Contains methoxy groups instead of propan-2-yloxy groups.
Uniqueness
2,6,9,10-Tetrakis[(propan-2-yl)oxy]anthracene is unique due to the presence of propan-2-yloxy groups, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from other anthracene derivatives and potentially useful in specific applications where these properties are advantageous .
Properties
CAS No. |
91854-13-6 |
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Molecular Formula |
C26H34O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2,6,9,10-tetra(propan-2-yloxy)anthracene |
InChI |
InChI=1S/C26H34O4/c1-15(2)27-19-9-11-21-23(13-19)25(29-17(5)6)22-12-10-20(28-16(3)4)14-24(22)26(21)30-18(7)8/h9-18H,1-8H3 |
InChI Key |
JOHWZFAFYMBKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2OC(C)C)OC(C)C)OC(C)C |
Origin of Product |
United States |
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